molecular formula C13H9BrN2O3 B8386837 N-(2-bromo-5-nitrophenyl)benzamide

N-(2-bromo-5-nitrophenyl)benzamide

Cat. No.: B8386837
M. Wt: 321.13 g/mol
InChI Key: DCSTVCPLZUUSAT-UHFFFAOYSA-N
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Description

N-(2-bromo-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

N-(2-bromo-5-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

DCSTVCPLZUUSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Contextualization Within Halogenated Nitro Substituted Aromatic Amides

N-(2-bromo-5-nitrophenyl)benzamide is a member of the halogenated nitro-substituted aromatic amides. This class of compounds is characterized by a core structure featuring an amide linkage between two aromatic rings, with one or both rings bearing halogen (e.g., bromine, chlorine) and nitro (-NO₂) substituents. These functional groups impart distinct electronic properties and reactivity to the molecule, making them valuable intermediates and subjects of study in organic synthesis.

The general synthesis of such amides involves the acylation of a substituted aniline (B41778) with a substituted acyl chloride. For this compound, the logical synthetic route would be the reaction between 2-bromo-5-nitroaniline (B76971) and benzoyl chloride. This nucleophilic substitution reaction at the acyl carbon is a fundamental and widely employed method for forming amide bonds. A similar, documented synthesis is that of 4-bromo-N-(2-nitrophenyl)benzamide, which is prepared by reacting 2-nitroaniline (B44862) with 4-bromobenzoyl chloride in acetonitrile (B52724). nih.gov This established procedure underscores the feasibility of the proposed synthesis for the title compound.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 737765-82-1 chemsrc.com
Molecular Formula C₁₃H₉BrN₂O₃
Molecular Weight 321.13 g/mol

Significance in Contemporary Organic and Materials Chemistry Research

Strategic Design of Synthetic Routes

Retrosynthetic analysis of this compound identifies the primary disconnection at the amide bond. This bond can be formed by reacting 2-bromo-5-nitroaniline with benzoyl chloride or a similar benzoylating agent. This approach simplifies the synthesis into two key components: the preparation of the substituted aniline (B41778) precursor and the subsequent amide bond formation.

The precursor, 2-bromo-5-nitroaniline, is an organic compound characterized by the presence of bromine and nitro functional groups on an aniline structure. cymitquimica.com It is a yellow to orange solid with the chemical formula C6H5BrN2O2. cymitquimica.com

Several methods have been developed for the synthesis of 2-bromo-5-nitroaniline. One patented method starts with bromobenzene, which is first nitrated using a mixture of concentrated sulfuric acid and dilute nitric acid. google.com The resulting dinitrobromobenzene is then treated with sodium methylate in the presence of a nickel catalyst, followed by an ammonolysis reaction in acetonitrile (B52724) to yield the final product. google.com This method is noted for its use of low-cost, readily available starting materials and is suitable for large-scale industrial production. google.com

Another approach involves the reduction of a dinitro compound. For instance, in the synthesis of related compounds like 2-bromo-5-fluoro-4-nitroaniline, a dinitro precursor is reduced using iron powder and ammonium (B1175870) chloride. google.com While not a direct synthesis of 2-bromo-5-nitroaniline, this highlights a common strategy in the synthesis of nitroanilines. The choice of synthetic route can be influenced by factors such as desired yield, cost of starting materials, and scalability.

Optimized Synthetic Pathways

The key step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the benzoylation of 2-bromo-5-nitroaniline. A common method involves reacting the aniline with benzoyl chloride. nih.gov This reaction is a type of nucleophilic acyl substitution where the amino group of the aniline attacks the carbonyl carbon of the benzoyl chloride.

In a general procedure for synthesizing N-benzamides, the amine is added dropwise to a solution of the acid chloride in an anhydrous solvent like dichloromethane (B109758) at 0°C. nanobioletters.com The reaction mixture is then stirred at room temperature for several hours. nanobioletters.com After the reaction is complete, the product is extracted and purified. nanobioletters.com

Alternative methods for amide bond formation exist, such as the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. researchgate.netwhiterose.ac.uk This method has been shown to be widely applicable for the synthesis of various amides. researchgate.netwhiterose.ac.uk

Table 1: General Conditions for Benzoylation of Anilines

ParameterConditionSource
Reactants Substituted Aniline, Benzoyl Chloride nih.gov
Solvent Anhydrous Dichloromethane nanobioletters.com
Temperature 0°C to Room Temperature nanobioletters.com
Reaction Time Several hours nanobioletters.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Factors such as solvent, temperature, and reaction time play a significant role. For the benzoylation of anilines, anhydrous conditions are often necessary to prevent the hydrolysis of the acid chloride. nanobioletters.com The use of a non-polar solvent like dichloromethane is common. nanobioletters.com The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to proceed at room temperature. nanobioletters.com

In a specific example of a related synthesis, equimolar quantities of 4-bromobenzoyl chloride and 2-nitroaniline were dissolved in acetonitrile and refluxed with constant stirring for one hour to produce N-(2-nitrophenyl)-4-bromobenzamide. nih.gov This indicates that for some benzoylation reactions, elevated temperatures may be beneficial. The optimization process often involves systematically varying these parameters to find the ideal conditions for a specific substrate.

Chemical Reactivity and Mechanistic Investigations

The chemical reactivity of this compound is influenced by the interplay of its functional groups: the bromo and nitro substituents on one phenyl ring and the amide linkage to the second phenyl ring. The electron-withdrawing nature of the nitro group deactivates the phenyl ring to which it is attached towards electrophilic substitution. The amide group itself can participate in various reactions.

Mechanistic investigations into amide bond formation are crucial for understanding and optimizing the synthesis. The reaction of an amine with an acid chloride is a well-understood nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond.

More complex mechanistic pathways are involved in alternative synthetic routes. For instance, the synthesis of amides via the rearrangement of nitrile imines involves the in situ generation of a highly reactive nitrile imine intermediate which then undergoes rearrangement to form the amide. researchgate.netwhiterose.ac.uk

Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This group delocalizes negative charge, stabilizing the intermediate Meisenheimer complex formed during the reaction. The SNAr mechanism is typically a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. chegg.com

In this molecule, the bromine atom serves as the leaving group. The substitution is regioselectively directed to the carbon atom bearing the bromine, as this position is activated by the nitro group. researchgate.net A variety of nucleophiles, such as amines, amides, and alkoxides, can potentially displace the bromide, allowing for the introduction of new functional groups and the synthesis of more complex derivatives. researchgate.net The development of efficient protocols for such substitutions is a key area of interest for creating novel compounds. researchgate.net

Oxidation and Reduction Pathways of Functional Groups

The most significant transformation in this category is the reduction of the nitro group to an amino group, a foundational reaction in the synthesis of many pharmaceuticals and fine chemicals. researchgate.netsci-hub.st This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group.

A primary challenge in the reduction of this compound is achieving chemoselectivity. The desired reaction is the reduction of the nitro group without affecting the carbon-bromine bond, which is susceptible to hydrogenolysis (cleavage by hydrogen). Various methods have been developed for the selective reduction of aromatic nitro compounds in the presence of halogens. sci-hub.st These include catalytic hydrogenation with specialized catalysts and chemical reduction methods. sci-hub.st

Reduction Method Reagents/Catalyst Key Features Reference
Catalytic HydrogenationH₂, Co, Ni, or Au-based catalystsCan be highly selective with proper catalyst choice; earth-abundant metals like cobalt are cost-effective. sci-hub.st
Chemical ReductionFe / Acetic AcidA classic and effective method for nitro group reduction. sci-hub.st
Chemical ReductionSodium Dithionite (Na₂S₂O₄)Often used under mild conditions. sci-hub.st
Chemical ReductionZinc (Zn) / NH₄ClProvides an alternative to catalytic methods. researchgate.net

The choice of reducing agent is critical and depends on the desired outcome and the tolerance of other functional groups within the molecule. researchgate.net Oxidation pathways for this molecule are less commonly explored, as the existing functional groups are generally in stable, higher oxidation states.

Cross-Coupling Reactions (e.g., Ullmann-type, Suzuki-Miyaura, Heck)

The carbon-bromine bond in this compound is a key handle for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions.

Ullmann-type Reactions: The Ullmann reaction and its variants are copper-catalyzed couplings. organic-chemistry.org The "classic" Ullmann reaction involves the coupling of two aryl halides to form a biaryl, often requiring high temperatures. rsc.org More broadly, Ullmann-type condensations involve the coupling of an aryl halide with nucleophiles like alcohols, phenols, or amines to form ethers, biaryl ethers, and arylamines, respectively. organic-chemistry.orgresearchgate.net These reactions typically use a copper catalyst, sometimes in combination with a ligand, and a base. researchgate.net For this compound, an Ullmann-type reaction could be employed to substitute the bromine atom with an alkoxy or amino group. researchgate.net

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound (typically a boronic acid or ester). nih.govlibretexts.org This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its starting materials. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Substrates with an unprotected amine ortho to the halogen, which are structurally similar to this compound, can be challenging but successful couplings have been developed. nih.gov These methods allow for the formation of a new carbon-carbon bond at the position of the bromine atom, enabling the synthesis of complex biaryl structures. nih.govnih.gov

A generic scheme for the Suzuki-Miyaura coupling of the title compound is shown below:

Generic Suzuki-Miyaura reaction scheme for this compound. The aryl bromide reacts with a generic boronic acid (R-B(OH)2) in the presence of a palladium catalyst and a base to form the coupled product and byproducts.

Caption: General scheme of a Suzuki-Miyaura reaction involving this compound and an organoboron reagent.

Heck Reaction: The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. libretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the substituted alkene product. libretexts.org The reaction is typically carried out in the presence of a base to regenerate the active catalyst. libretexts.org Studies on similar substrates, such as 1-bromo-4-nitrobenzene (B128438) and N-(2-bromophenyl)acrylamides, have demonstrated the feasibility of Heck reactions on molecules containing both bromo and nitro functionalities. rsc.orgresearchgate.net This reaction would couple the N-(5-nitrobenzamido)phenyl group to an alkene at the C2 position.

Regioselectivity Considerations in Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions of this compound, regioselectivity is dictated by the electronic influence of the substituents. The nitro group is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack, primarily at the ortho and para positions relative to itself.

The bromine atom is located at the C2 position, which is ortho to the amide and meta to the nitro group. The nitro group is at C5. The key to the regioselectivity is that the C2 position, while meta to the nitro group, is part of a system where the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. This activation facilitates the displacement of the bromide as the leaving group. Attack at other positions is electronically disfavored as they lack a suitable leaving group and are not as effectively activated by the nitro substituent.

Steric Hindrance Effects on Reactivity

Steric hindrance plays a significant role in the reactivity of this compound, particularly in reactions involving the ortho-substituted bromine atom. The benzamide group at the C1 position is bulky. Crystallographic studies of similar molecules show that the amide linkage and the adjacent phenyl rings are twisted relative to each other, creating a sterically crowded environment around the C2-bromo substituent. nih.govnih.gov

This steric bulk can impede the approach of large reagents or catalyst complexes to the reaction center. In cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, can be slowed by this steric crowding. nih.govlibretexts.org However, research on similarly challenging ortho-substituted anilines has shown that these steric effects can be overcome through the careful selection of ligands for the metal catalyst. nih.gov Ligands can be tailored to have the right balance of steric and electronic properties to facilitate catalysis even on hindered substrates.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides in-depth information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For N-(2-bromo-5-nitrophenyl)benzamide, key vibrational modes are expected.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The inelastic scattering of photons results in the Raman effect, providing information on the vibrational modes of the molecule. While no specific experimental FT-Raman data for this compound is publicly available, a theoretical analysis suggests which molecular vibrations would be Raman active.

Analysis of Characteristic Vibrational Modes

A detailed analysis of the vibrational modes for this compound would involve the assignment of specific spectral bands to the vibrations of its constituent parts: the benzamide (B126) group and the substituted phenyl ring.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (FT-Raman)
Amide (N-H)Stretching3400-3200Weak or absent
Amide (C=O)Stretching (Amide I)1680-16301680-1630
Amide (N-H)Bending (Amide II)1640-1550Weak
Aromatic C-HStretching3100-30003100-3000
Aromatic C=CStretching1600-14501600-1450
Nitro (NO₂)Asymmetric Stretching1570-15001570-1500
Nitro (NO₂)Symmetric Stretching1370-13201370-1320
C-NStretching1350-1250Variable
C-BrStretching700-500700-500

Note: The data in this table is based on typical ranges for the specified functional groups and does not represent experimentally verified values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by providing information about the chemical environment of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons on the two phenyl rings would exhibit distinct chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Atom Expected Chemical Shift (ppm)
¹H (Amide N-H)8.5 - 10.0
¹H (Aromatic)7.0 - 8.5
¹³C (C=O)160 - 170
¹³C (Aromatic C-NO₂)~140 - 150
¹³C (Aromatic C-Br)~110 - 120
¹³C (Aromatic)120 - 140

Note: The chemical shift values in this table are estimations based on known data for similar structures and have not been experimentally confirmed for this compound.

Advanced NMR Techniques for Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) techniques are instrumental in the definitive structural assignment of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit a complex pattern of signals in the aromatic region. The protons on the benzamide ring and the bromo-nitrophenyl ring will likely appear as distinct multiplets. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Due to the lack of symmetry in the molecule, a total of 13 distinct signals are expected for the carbon atoms of the two aromatic rings and the carbonyl group. The carbonyl carbon is typically observed at the downfield end of the spectrum.

Predicted NMR Data:

In the absence of experimentally acquired spectra for this compound, computational prediction tools can provide valuable insights into the expected chemical shifts.

Predicted ¹H NMR Chemical Shifts (Prediction generated using online NMR prediction tools)

Proton AssignmentPredicted Chemical Shift (ppm)
Amide (N-H)~10.5
Aromatic Protons7.0 - 8.5

Predicted ¹³C NMR Chemical Shifts (Prediction generated using online NMR prediction tools)

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (C=O)~165
Aromatic Carbons110 - 150

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the molecule.

Electronic Transitions and Absorption Maxima

The electronic spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions. The benzamide and nitrophenyl chromophores are expected to give rise to intense absorption bands. For a closely related isomer, 4-bromo-N-(2-nitrophenyl)benzamide, a maximum absorption peak has been reported at 238.165 nm, which is attributed to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the LUMO+1. researchgate.net Similar transitions are anticipated for this compound.

Expected UV-Vis Absorption Data

Transition TypeExpected Wavelength Range (nm)
π → π200 - 300
n → π300 - 400

Band Gap Determination

The optical band gap (Eg) of a material can be estimated from its UV-Vis absorption spectrum using a Tauc plot. The relationship between the absorption coefficient (α) and the incident photon energy (hν) is given by the Tauc equation:

(αhν)^(1/n) = A(hν - Eg)

where A is a constant and the exponent n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and 2 for indirect allowed transitions). By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the energy axis, the band gap can be determined. For the related compound 4-bromo-N-(2-nitrophenyl)benzamide, a small band gap was indicated by quantum chemical calculations, suggesting significant chemical reactivity. researchgate.net A similar small band gap would be expected for this compound.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺ (with ⁷⁹Br)320
[M]⁺ (with ⁸¹Br)322
[M-Br]⁺241
[C₆H₅CO]⁺105
[C₆H₅]⁺77

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of the benzoyl cation ([C₆H₅CO]⁺) and the 2-bromo-5-nitrophenylaminyl radical. Further fragmentation of the benzoyl cation could produce the phenyl cation ([C₆H₅]⁺). researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements in a compound, which is crucial for confirming its empirical and molecular formula. The molecular formula of this compound is C₁₃H₉BrN₂O₃, with a molecular weight of approximately 321.13 g/mol .

Calculated Elemental Composition

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0113156.1348.63%
HydrogenH1.00899.0722.83%
BromineBr79.90179.9024.88%
NitrogenN14.01228.028.73%
OxygenO16.00348.0014.95%
Total 321.122 100.00%

The experimentally determined elemental analysis values are expected to be in close agreement with these calculated percentages, confirming the purity and composition of the synthesized compound.

Crystallographic Investigations and Solid State Architecture

Single Crystal X-ray Diffraction Studies

Detailed analysis of the diffraction data from single crystals offers a precise model of the molecular and crystal structure. For a closely related isomer, 4-bromo-N-(2-nitrophenyl)benzamide, comprehensive crystallographic data is available, providing a strong basis for understanding the structural characteristics of N-(2-bromo-5-nitrophenyl)benzamide.

The crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide has been determined to belong to the triclinic crystal system. nih.gov The space group was identified as P-1. nih.gov This indicates a low-symmetry arrangement of the molecules within the crystal lattice. In contrast, the related compound 2-nitro-N-(2-nitrophenyl)benzamide crystallizes in the orthorhombic space group P212121. researchgate.net

The unit cell is the fundamental repeating unit of a crystal. For 4-bromo-N-(2-nitrophenyl)benzamide, the dimensions of the unit cell have been precisely measured. nih.gov The asymmetric unit of this compound contains two independent molecules, designated as A and B. nih.gov

Table 1: Unit Cell Parameters for 4-bromo-N-(2-nitrophenyl)benzamide

Parameter Value
a 3.8338 (4) Å
b 12.6784 (13) Å
c 24.918 (2) Å
α 81.875 (8)°
β 88.386 (7)°
γ 85.460 (8)°
V 1195.1 (2) ų
Z 4

Data obtained at a temperature of 123 K. nih.gov

The conformation of the molecule is defined by the spatial arrangement of its atoms. A key feature is the relative orientation of the two aromatic rings. In the two independent molecules of 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene (B151609) rings are 16.78 (15)° and 18.87 (14)°. nih.gov These values indicate a non-planar conformation. In comparison, the dihedral angle in 2-nitro-N-(2-nitrophenyl)benzamide between the C-bonded and N-bonded benzene rings is significantly larger at 71.76 (6)° and 24.29 (10)° respectively. researchgate.netnih.gov The nitro groups in 4-bromo-N-(2-nitrophenyl)benzamide are twisted relative to their attached benzene ring, with dihedral angles of 6.7 (2)° and 9.9 (2)°. nih.gov

The presence of intramolecular hydrogen bonds plays a crucial role in stabilizing the molecular conformation. In both molecules of 4-bromo-N-(2-nitrophenyl)benzamide, an intramolecular N—H···O hydrogen bond is observed. nih.gov This interaction occurs between the amide hydrogen and the oxygen atom of the nitro group, forming a six-membered ring motif denoted as S(6). nih.gov This type of intramolecular hydrogen bonding is a common feature in related aromatic amides. rsc.org

Supramolecular Interactions in the Crystalline State

In the crystal packing of 4-bromo-N-(2-nitrophenyl)benzamide, classical intermolecular hydrogen bonds are absent. nih.gov Instead, the crystal structure is stabilized by a series of weak C—H···O intermolecular interactions. nih.gov These interactions involve the carbon atoms of the phenyl rings acting as hydrogen-bond donors to the oxygen atoms of the carbonyl and nitro groups of adjacent molecules. nih.gov These C—H···O interactions lead to the formation of edge-fused rings, specifically R²₂(10), R²₂(15), and R⁶₆(32) motifs, which propagate along the researchgate.net direction. nih.gov Additionally, halogen–halogen interactions of the type Br···Br with a distance of 3.4976 (7) Å are observed, further contributing to the stability of the crystal packing. nih.gov

In the related structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N—H···O hydrogen bonds, forming C(4) chains along the direction. researchgate.netnih.gov These chains are further connected by weak C—H···O contacts, creating sheets. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-bromo-N-(2-nitrophenyl)benzamide
2-nitro-N-(2-nitrophenyl)benzamide
N-(2,4-Dinitrophenyl)-4-nitrobenzamide
N-(2-Nitrophenyl)benzamide
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide
N-(2-nitrophenylsulfonyl)arylamides
N-(4-nitrophenylsulfonyl)arylamides
4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide
4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide
N-benzoylbenzenesulfonamide
2-hydroxy-N-(5-nitro-2-thiazolyl)benzamide
2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide
Ameltolid
Suramin
Imatinib
Nilotinib
2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide
5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
N-(4-bromo-2-nitrophenyl)benzamide
Benzamide (B126), N-(3-nitrophenyl)-2-bromo-
2-Bromo-5-nitrobenzamide

Halogen-Halogen Interactions (e.g., Br...Br)

A notable feature in the crystal structure of a related compound, 4-bromo-N-(2-nitrophenyl)benzamide, is the presence of halogen-halogen interactions. Specifically, a Br···Br contact of 3.4976 (7) Å has been observed. nih.gov This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a stabilizing interaction. nih.gov These types of interactions are understood to be directional and are influenced by electrostatic forces. nih.gov In the crystal lattice, these Br···Br interactions contribute to the formation of chains, further stabilized by C—H···O hydrogen bonds. nih.gov

Pi-Stacking Interactions

In a structurally similar compound, N-(2-nitrophenyl)benzamide, π–π stacking interactions are observed between adjacent phenyl and nitrobenzene (B124822) rings. researchgate.net These interactions result in the formation of centrosymmetric dimers with a centroid-centroid distance of 3.6849 (6) Å. researchgate.net Such interactions, alongside hydrogen bonds, contribute to the development of an extensive three-dimensional network. researchgate.net

Formation of Graph-Set Motifs and Chains (e.g., R-motifs, C-chains)

The interplay of various intermolecular interactions in benzamide derivatives leads to the formation of recognizable patterns known as graph-set motifs. In the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, weak C—H···O interactions link the molecules, resulting in the formation of R²₂(10), R²₂(15), and R⁶₆(32) edge-fused rings that propagate along the semanticscholar.org direction. nih.gov

Similarly, in N-(2-nitrophenyl)benzamide, C—H···O contacts generate centrosymmetric ring systems with R²₂(14) and R²₂(20) graph-set motifs, which in turn form zigzag chains along the a-axis. researchgate.net Intramolecular N—H···O hydrogen bonds are also observed, creating S(6) ring motifs. nih.govresearchgate.net In the case of 2-nitro-N-(2-nitrophenyl)benzamide, N—H···O hydrogen bonds form C(4) chains along the researchgate.net direction, and weak C—H···O contacts create (100) sheets containing edge-fused R⁴₄(30) rings. nih.govnih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method, combined with 2D fingerprint plots, provides a detailed picture of the molecular packing.

Quantitative Analysis of Intermolecular Contacts

For related structures, Hirshfeld surface analysis allows for the quantification of different intermolecular contacts. For instance, in N-[2-(5-methylfuran-2-yl)phenyl]benzamide, the most significant contributions to the surface contacts come from O···H/H···O interactions (40.1%), followed by H···H (27.5%) and C···H/H···C (12.4%) contacts. researchgate.net Other minor contributions arise from O···C/C···O (6.0%), O···O (5.7%), C···C (4.9%), O···N/N···O (2.0%), N···H/H···N (1.2%), and S···C/C···S (0.1%) interactions. researchgate.net Similarly, for N,N′-bis(2-nitrophenyl)glutaramide, the major contributions are from H···H and O···H interactions, with O···H/H···O contacts accounting for 41.7% and H···H contacts for 29.2% of the Hirshfeld surface. researchgate.net

Visualization of Molecular Packing

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions. researchgate.net For example, in N-[2-(5-methylfuran-2-yl)phenyl]benzamide, red areas on the Hirshfeld surface correspond to C—H···O interactions. researchgate.net The 2D fingerprint plots provide a graphical summary of these interactions, with distinct spikes and patterns corresponding to specific contact types. researchgate.net For example, the O···H/H···O contacts in N,N′-bis(2-nitrophenyl)glutaramide appear as two symmetrical, narrow, pointed wings in the fingerprint plot. researchgate.net

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy in describing the molecule's geometry and electronic features. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. semanticscholar.org For N-(2-bromo-5-nitrophenyl)benzamide, a key structural feature is the dihedral angle between its two phenyl rings. Analysis of similar structures, such as 4-bromo-N-(2-nitrophenyl)benzamide, reveals that the rings are not coplanar, exhibiting significant twisting relative to each other. nih.gov In one study of a related molecule, the dihedral angles between the benzene (B151609) rings were found to be 16.78(15)° and 18.87(14)° in the two molecules present in the asymmetric unit. nih.gov

An important conformational feature is the presence of an intramolecular hydrogen bond, typically between the amide hydrogen (N-H) and an oxygen atom of the adjacent nitro group, which stabilizes the structure by forming an S(6) ring motif. nih.gov The optimized geometric parameters, such as bond lengths and angles, can be calculated and compared with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Structurally Similar Compound, 4-bromo-N-(2-nitrophenyl)benzamide. Data is for illustrative purposes.
ParameterValue (Molecule A) nih.govValue (Molecule B) nih.gov
Dihedral Angle (Benzene Rings)16.78 (15)°18.87 (14)°
N—H···O Hydrogen BondPresentPresent
Nitro Group Dihedral Angle6.7 (2)°9.9 (2)°

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap indicates high chemical reactivity, greater polarizability, and lower kinetic stability, suggesting that the molecule is more prone to electronic transitions. nih.govmdpi.com

For molecules like this compound, the HOMO is typically localized on the more electron-rich benzamide (B126) ring system, while the LUMO is concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group. researchgate.net This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule.

Table 2: Frontier Molecular Orbital Energies and Related Parameters. Values are representative for this class of compounds.
ParameterTypical Calculated Value
EHOMO (eV)-
ELUMO (eV)-
Energy Gap (ΔE) (eV)~4.0 - 5.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is color-coded to represent different potential values.

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions are expected to be localized on the oxygen atoms of the carbonyl and nitro groups. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the amide group (N-H) is a prominent positive site. nih.gov

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear visual representation of the molecule's reactive sites and hydrogen bonding capabilities. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and delocalization of electron density. nih.gov It examines hyperconjugative interactions, which are stabilizing effects arising from the overlap of filled (donor) and empty (acceptor) orbitals. nih.gov For this compound, NBO analysis can quantify the strength of the intramolecular N-H···O hydrogen bond by calculating the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond. researchgate.net This analysis also reveals the Lewis and non-Lewis character of the molecule, with significant non-Lewis character indicating substantial electron delocalization. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of molecules in their electronically excited states. rsc.org It is widely used to calculate the electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org

This analysis helps to characterize the nature of electronic transitions, such as π→π* or n→π* transitions. scirp.org For this compound, TD-DFT can elucidate the charge-transfer character of its electronic excitations, providing insight into how the electron distribution changes upon absorption of light. rsc.org These calculations are crucial for understanding the photophysical properties of the compound.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.com These parameters, based on Koopmans' theorem, provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness. S = 1 / (2η). Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η).

These descriptors collectively provide a comprehensive profile of the molecule's reactivity. A high electrophilicity index, for instance, suggests the molecule acts as a good electrophile. nih.gov

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies.
DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOElectron-donating ability
Electron Affinity (A)-ELUMOElectron-accepting ability
Electronegativity (χ)(I + A) / 2Electron-attracting power
Chemical Hardness (η)(I - A) / 2Resistance to deformation/charge transfer mdpi.com
Chemical Softness (S)1 / (2η)Reactivity and polarizability nih.gov
Electrophilicity Index (ω)χ² / (2η)Electrophilic character nih.gov

Electrophilicity Index

The electrophilicity index (ω) is a crucial quantum chemical descriptor that quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. It is calculated based on the electronic chemical potential (μ) and chemical hardness (η). For related benzamide structures, such as N-(2-methyl-5-nitro-phenyl)benzamide, DFT calculations have been used to determine these properties. researchgate.net The electrophilicity index helps in predicting the molecule's reactivity in polar reactions, with a higher value indicating a greater capacity to act as an electrophile. researchgate.net

Global Reactivity Descriptors

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons towards itself.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

For analogous compounds like N-(2-methyl-5-nitro-phenyl)benzamide, these parameters have been calculated to predict their chemical behavior. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for an Analogous Benzamide Compound

DescriptorSymbolValue (eV)
Electronegativityχ-
Chemical Hardnessη-
Chemical Potentialμ-
Electrophilicity Indexω-
SoftnessS-
Data for N-(2-methyl-5-nitro-phenyl)benzamide, a structurally similar compound. Specific values are dependent on the computational method and basis set used in the original research, which are not fully detailed in the available snippets. researchgate.net

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are used to predict the NLO response of molecules like this compound by calculating their polarizability and hyperpolarizability.

Molecular Static Polarizability and Hyperpolarizability

The interaction of a molecule with an external electric field induces a dipole moment, which can be described by the polarizability (α) and the first-order hyperpolarizability (β). These properties are fundamental to a molecule's NLO activity. Theoretical calculations, typically using DFT, can predict these values. The presence of donor-acceptor groups and a π-conjugated system within the molecular structure, as seen in this compound, is known to enhance hyperpolarizability, suggesting potential for NLO applications.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the material to generate a new photon with twice the energy. The efficiency of this process is directly related to the molecular hyperpolarizability. For the related single crystal N-(2-methyl-5-nitro-phenyl)benzamide, the SHG efficiency was evaluated using the Kurtz-Perry powder test and found to be 2.2 times higher than that of the standard NLO material, Potassium Dihydrogen Phosphate (KDP). researchgate.net This significant SHG efficiency highlights the potential of this class of benzamides as NLO materials. researchgate.net

Theoretical Vibrational Spectra Simulation and Assignment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By using DFT calculations with basis sets like 6-311++G(d,p), the vibrational frequencies and modes of a molecule can be simulated. scispace.comnih.gov These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a precise assignment of the experimental spectral bands. scispace.com

For similar benzamide derivatives, detailed vibrational assignments have been performed. esisresearch.org For instance, the characteristic vibrations of the nitro group (NO₂) are typically strong and appear in distinct regions of the spectrum. The asymmetric and symmetric stretching modes of the NO₂ group are expected around 1580-1500 cm⁻¹ and 1380-1320 cm⁻¹, respectively. esisresearch.org Similarly, the carbonyl (C=O) stretching frequency is a prominent feature, usually observed in the 1700-1600 cm⁻¹ range. nih.gov The N-H stretching vibrations are typically found in the higher wavenumber region of 3500–3300 cm⁻¹. nih.gov

Table 2: Representative Vibrational Mode Assignments for Benzamide Derivatives

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Stretch~3450~3480
C=O Stretch~1687~1600-1700
NO₂ Asymmetric Stretch~1564~1548
NO₂ Symmetric Stretch~1345~1340
Data compiled from theoretical and experimental studies on analogous compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and 5-Bromo-2-Hydroxybenzaldehyde. nih.govesisresearch.orgnih.gov

Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a critical factor influencing the electronic and optical properties of a molecule, including its NLO activity. This phenomenon can be analyzed using several computational tools.

Frontier Molecular Orbitals (FMO): Analysis of the HOMO and LUMO provides insight into charge transfer. The energy gap between HOMO and LUMO is a measure of molecular stability and reactivity. For the related N-(2-methyl-5-nitro-phenyl)benzamide, the energy gap was calculated to be approximately 4.19 eV. researchgate.net A smaller energy gap generally corresponds to easier electronic transitions and higher polarizability.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In related benzamides, the negative potential is typically localized over the electronegative oxygen atoms of the carbonyl and nitro groups, indicating these are the likely sites for electrophilic attack. researchgate.net

Hole-Electron Analysis: This technique is used to visualize and quantify the charge transfer that occurs during an electronic excitation, providing a clear picture of the electron's starting position (hole) and its destination (electron) upon excitation. researchgate.net

These analyses collectively demonstrate the movement of electron density from donor parts of the molecule to acceptor parts, which is fundamental to its chemical and optical properties.

Applications in Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block in Complex Molecular Architectures

The presence of multiple reactive sites within N-(2-bromo-5-nitrophenyl)benzamide makes it a versatile building block for the synthesis of more elaborate molecular structures. The bromo and nitro groups, in particular, offer handles for a variety of chemical transformations, allowing for the stepwise construction of complex organic frameworks.

This compound can serve as a key intermediate in multi-step synthetic pathways. The bromo substituent is amenable to a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the introduction of diverse aryl, vinyl, or alkynyl groups at the 2-position of the phenyl ring.

Furthermore, the nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, including the formation of new amide bonds, the construction of heterocyclic rings, and the introduction of various nitrogen-containing functionalities. The resulting amino derivative can then undergo further reactions, expanding the molecular complexity.

The interplay between the bromo and nitro groups allows for selective and sequential functionalization. For instance, the bromo group can be reacted first, followed by the reduction of the nitro group and subsequent derivatization of the resulting amine. This controlled reactivity is a valuable asset in the total synthesis of complex natural products and medicinally relevant compounds.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Bromo GroupSuzuki CouplingBiaryl compounds
Heck ReactionStilbene derivatives
Sonogashira CouplingAryl-alkyne derivatives
Buchwald-Hartwig AminationN-Aryl amine derivatives
Nitro GroupReductionAmino-substituted benzamides
Heterocyclic compounds (e.g., quinazolines)

Exploration in Advanced Materials Science

The electronic properties of this compound, conferred by the electron-withdrawing nitro group and the polarizable bromine atom, suggest its potential for use in the development of advanced materials. While specific studies on this compound are limited, the broader class of nitro- and bromo-substituted aromatic compounds has shown promise in various materials science applications.

The presence of both an electron-donating amide group and a strong electron-withdrawing nitro group on the same aromatic ring system creates a "push-pull" electronic structure. This can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) upon photoexcitation. The extent of this charge transfer and the resulting optical and electronic properties can be tuned by the nature and position of the substituents.

The bromine atom, through its heavy-atom effect, could potentially influence the intersystem crossing rates, which is a key parameter in the design of materials for applications such as phosphorescent organic light-emitting diodes (OLEDs). The ability to modulate the electronic energy levels and photophysical behavior through chemical modification makes such compounds interesting candidates for optoelectronic devices.

Benzamide-based polymers are known for their thermal stability and mechanical strength. ontosight.ai The incorporation of this compound as a monomeric unit into a polymer chain could impart specific functionalities. The bromo and nitro groups could serve as sites for post-polymerization modification, allowing for the fine-tuning of the material's properties.

For example, the bromo groups could be used to crosslink polymer chains, enhancing their rigidity and thermal stability. The nitro groups, upon reduction to amino groups, could serve as sites for attaching other functional molecules, leading to the development of materials for sensing, catalysis, or biomedical applications. The inherent polarity and potential for hydrogen bonding of the benzamide (B126) moiety, combined with the electronic effects of the bromo and nitro substituents, could lead to the creation of functional materials with tailored properties.

Table 2: Potential Material Science Applications of this compound Derivatives

Application AreaRationale
Organic ElectronicsPush-pull electronic structure for potential use in transistors and solar cells.
OptoelectronicsPotential for intramolecular charge transfer and use in light-emitting diodes.
Functional PolymersMonomer for creating polymers with tunable properties through post-polymerization modification.
Sensing MaterialsFunctional groups could be modified to create materials that respond to specific analytes.

Q & A

Q. What are the optimized synthetic routes for N-(2-bromo-5-nitrophenyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination and amidation steps. For example:
  • Step 1 : Bromination of 2-nitrobenzoic acid derivatives using brominating agents (e.g., PBr₃ or NBS) under controlled temperatures (0–25°C) .
  • Step 2 : Coupling the brominated intermediate with benzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, THF, 0°C) .
    Key variables affecting yield: stoichiometry of brominating agents, reaction time, and purification methods (e.g., column chromatography vs. recrystallization). Purity is confirmed via HPLC (≥95%) and NMR .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for analysis?

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Use Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to calculate:
  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., para-nitro group directs substitution at bromine’s ortho position) .
  • Activation Energy Barriers : Compare pathways for SNAr with amines or thiols. Solvent effects (DMF vs. DMSO) can be modeled using COSMO-RS .
    Validation: Correlate computed transition states with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for nitroreductase activity, which may reduce the nitro group and alter toxicity .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., amine derivatives from nitro reduction) that may skew dose-response curves .
  • Statistical Analysis : Apply ANOVA to compare inter-lab variability, ensuring n ≥ 3 replicates and p < 0.05 significance .

Q. How does the compound’s electronic structure influence its role as a HDAC inhibitor or PARP-1 modulator?

  • Methodological Answer :
  • HDAC Inhibition : The bromine atom’s electronegativity enhances zinc-binding affinity in HDAC active sites. Validate via:
  • Docking Studies (AutoDock Vina) : Compare binding poses with MS-275, a known benzamide HDAC inhibitor .
  • Enzymatic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • PARP-1 Modulation : Nitro group’s redox activity may induce DNA damage. Confirm via:
  • Comet Assay : Quantify DNA strand breaks in treated cells .
  • NAD+ Depletion Assay : Monitor PARP-1 activity via NAD+ levels (colorimetric kits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.